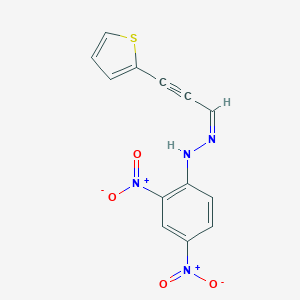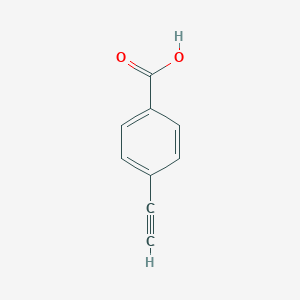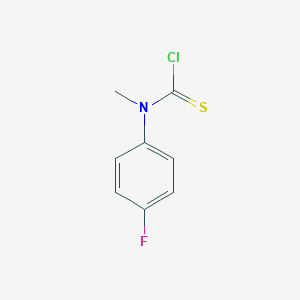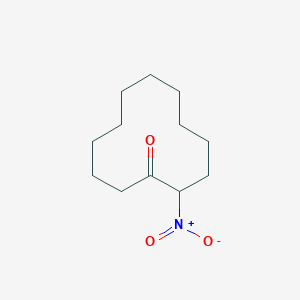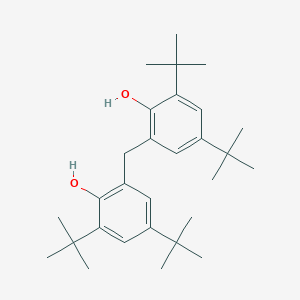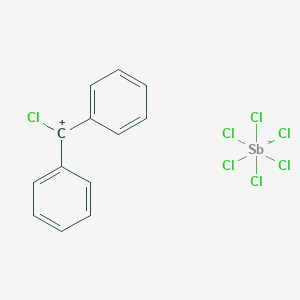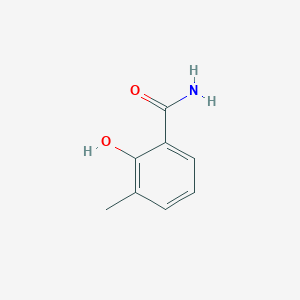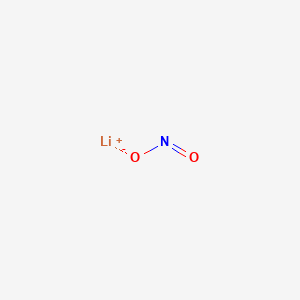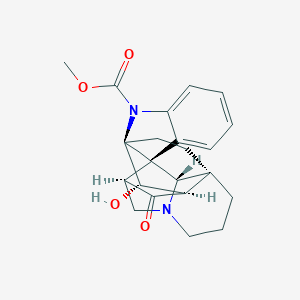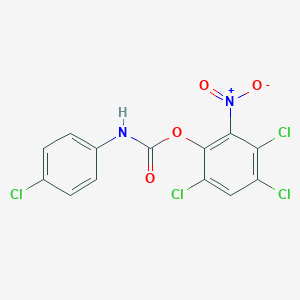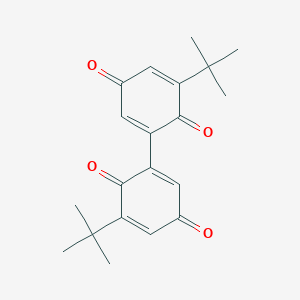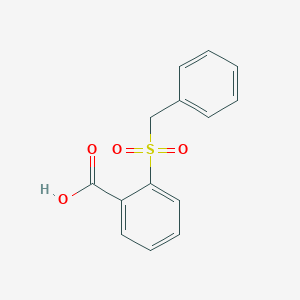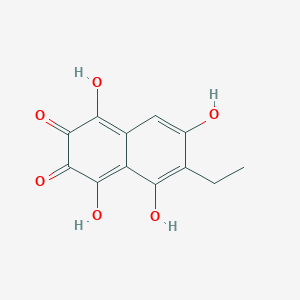
6-Ethyl-2,3,7-trihydroxyjuglone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-2,3,7-trihydroxyjuglone, also known as Lawsone, is a natural dye extracted from the leaves of the henna plant (Lawsonia inermis). It has been used for centuries in various cultures for body art, hair dye, and textile dyeing. In recent years, researchers have become interested in the potential scientific applications of Lawsone due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
6-Ethyl-2,3,7-trihydroxyjuglone exhibits significant antimicrobial properties. A study found related compounds from the aquatic fungus Delitschia corticola, which showed antimicrobial activities against various bacteria and fungi. This suggests the potential use of 6-Ethyl-2,3,7-trihydroxyjuglone in the development of new antimicrobial agents (Sun et al., 2011).
Molecular Synthesis and Characterization
In the field of molecular synthesis, various derivatives and analogues of 6-Ethyl-2,3,7-trihydroxyjuglone have been synthesized and characterized. These studies provide insights into the structural features and potential applications of such compounds in various scientific fields, such as materials science and biochemistry (Zhu et al., 2003), (Patil et al., 2014).
Degradation and Metabolism Studies
Studies on Echinochrome A, a compound closely related to 6-Ethyl-2,3,7-trihydroxyjuglone, have provided detailed information on its oxidative degradation products. This research is crucial for understanding the stability and potential therapeutic applications of these compounds (Mishchenko et al., 2020).
Cancer Research
Several studies have explored the potential of derivatives of 6-Ethyl-2,3,7-trihydroxyjuglone in cancer research. For instance, the synthesis of novel chromone-pyrimidine coupled derivatives and their subsequent antimicrobial analysis, enzyme assay, docking study, and toxicity study provide a foundation for potential applications in cancer treatment (Tiwari et al., 2018).
Pharmacokinetics and Metabolism
Research on bile acid analogs, including compounds structurally related to 6-Ethyl-2,3,7-trihydroxyjuglone, has illuminated their physicochemical properties, pharmacokinetics, and metabolism. This is particularly relevant for understanding how these compounds could be used therapeutically (Roda et al., 2014).
Bioorganic Chemistry and Medicinal Applications
Further applications in bioorganic chemistry and medicinal research are indicated by studies on various synthetic derivatives and analogues of 6-Ethyl-2,3,7-trihydroxyjuglone. These compounds are investigated for their potential as anti-inflammatory, antihypertensive, and cytotoxic agents, suggesting diverse therapeutic applications (Chikhale et al., 2009), (Yang et al., 2015).
Eigenschaften
CAS-Nummer |
13378-99-9 |
|---|---|
Produktname |
6-Ethyl-2,3,7-trihydroxyjuglone |
Molekularformel |
C12H10O6 |
Molekulargewicht |
250.2 g/mol |
IUPAC-Name |
6-ethyl-2,3,5,7-tetrahydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O6/c1-2-4-6(13)3-5-7(8(4)14)10(16)12(18)11(17)9(5)15/h3,13-14,17-18H,2H2,1H3 |
InChI-Schlüssel |
LZPOHOLJSVDDBR-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |
SMILES |
CCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O |
Kanonische SMILES |
CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



